N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Drug metabolism Pharmacokinetics Mass balance

MEK inhibitor selection directly impacts osteoclast differentiation and combinatorial synergy outcomes-generic substitution compromises data reproducibility. Pimasertib (AS703026) is a second-generation, ATP-noncompetitive allosteric MEK1/2 inhibitor with validated context-specific advantages: • 9- to 10-fold greater potency than Selumetinib in cytokine-induced osteoclast differentiation (multiple myeloma models) • Unique phosphoethanolamine conjugation (M554 metabolite)-ideal for LC-MS/MS method development • Quantified synergy with PI3K inhibitors (CI 0.026-0.46) and 73% oral bioavailability for in vivo models Supplied as research-grade solid (≥83 mg/mL DMSO solubility).

Molecular Formula C15H15FIN3O3
Molecular Weight 431.20 g/mol
Cat. No. B12292306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Molecular FormulaC15H15FIN3O3
Molecular Weight431.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
InChIInChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)
InChIKeyVIUAUNHCRHHYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimasertib: MEK1/2 Allosteric Inhibitor for RAS–MAPK Pathway Research


N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide, commonly known as Pimasertib or AS703026, is a potent, ATP‑noncompetitive, allosteric inhibitor of the dual‑specificity mitogen‑activated protein kinase kinases MEK1 and MEK2 [1]. Belonging to the second‑generation class of MEK inhibitors, it binds a distinctive allosteric pocket adjacent to the ATP‑binding site, preventing MEK activation and downstream ERK phosphorylation [2]. With a molecular weight of 431.20 g·mol⁻¹ (CAS 1236699‑92‑5) and high DMSO solubility (≥83 mg·mL⁻¹), Pimasertib is supplied as a research‑grade small molecule for preclinical oncology and signal‑transduction studies .

Why Pimasertib Cannot Be Substituted by Other MEK1/2 Inhibitors


Despite sharing a common MEK1/2 target, clinically studied allosteric MEK inhibitors—including Selumetinib (AZD6244), Trametinib (GSK1120212), PD0325901 (Mirdametinib), and Refametinib (RDEA119)—exhibit substantial divergence in cellular potency, efflux‑transporter susceptibility, metabolic fate, and combinatorial synergy profiles that preclude simple interchangeability [1]. For instance, Pimasertib demonstrates ~9‑ to 10‑fold greater potency than Selumetinib in inhibiting cytokine‑induced osteoclast differentiation in multiple myeloma models, while PD0325901 shows superior brain penetration owing to weaker P‑gp/BCRP substrate character [2]. Furthermore, Pimasertib undergoes a unique phosphoethanolamine conjugation pathway not reported for other MEK inhibitors, which can affect metabolite‑mediated pharmacology and analytical detection strategies [3]. Selecting an inappropriate analog without confirming context‑specific performance therefore risks compromised target engagement, altered pharmacokinetics, and irreproducible biological outcomes.

Quantitative Differentiation Evidence


Unique Phosphoethanolamine Conjugation Pathway

Pimasertib is distinguished from all other clinically evaluated MEK inhibitors by a unique Phase II metabolic pathway. In a Phase I absolute bioavailability and mass‑balance study (NCT01713036), the major circulating metabolite identified in human plasma was M554, a phosphoethanolamine conjugate, alongside a carboxylic acid metabolite M445; this conjugation pathway has not been reported for Selumetinib, Trametinib, PD0325901, or Refametinib [1]. This metabolic singularity has direct implications for bioanalytical method development, metabolite‑mediated pharmacodynamic contributions, and drug‑drug interaction risk assessment.

Drug metabolism Pharmacokinetics Mass balance

Superior Potency in Osteoclast Differentiation Models

In a head‑to‑head preclinical comparison, Pimasertib (AS703026) inhibited cytokine‑induced osteoclast differentiation 9‑ to 10‑fold more potently than Selumetinib (AZD6244) in multiple myeloma (MM) co‑culture systems, while also inhibiting MM cell growth and survival [1]. This superior potency in the bone marrow microenvironment is therapeutically relevant for MM where osteolytic bone disease is a hallmark complication, and was accompanied by G0‑G1 cell cycle arrest and reduced MAF oncogene expression.

Multiple myeloma Osteoclast differentiation Bone microenvironment

Synergism with PI3K/mTOR Inhibitors in Endometrial Cancer

Pimasertib at a low concentration of 30 nM (well below its single‑agent IC50 in most endometrial cell lines) combined with 1 μM of the dual PI3K/mTOR inhibitor SAR245409 (Voxtalisib) produced strong synergistic antitumor effects in 6 of 12 endometrial cancer cell lines as measured by the Chou‑Talalay Combination Index (CI), with CI values ranging from 0.07 to 0.46 (CI < 1 indicates synergism) [1]. In direct contrast, combining Pimasertib with the mTOR‑only inhibitor rapamycin failed to induce synergistic effects in 11 of 12 cell lines, indicating that dual PI3K/mTOR blockade—not mTOR inhibition alone—is required for the observed synergy [2]. This provides a quantifiable rationale for selecting Pimasertib in PI3K/MAPK co‑targeting strategies and underscores that analog swapping may disrupt a highly specific combination‑sensitivity window.

Endometrial cancer Combination therapy Synergy quantification

Stronger P‑gp/BCRP Substrate Profile Limits Brain Penetration

In a comparative panel study of five clinical MEK inhibitors (Pimasertib, PD0325901, Trametinib, Binimetinib, Selumetinib), PD0325901 was identified as the weakest substrate of the blood–brain barrier efflux transporters P‑gp (ABCB1) and BCRP (ABCG2) in vitro, and achieved efficient brain target inhibition at clinically relevant plasma levels [1]. Pimasertib, in contrast, was a stronger substrate of both transporters, resulting in more restricted brain penetration; its brain‑to‑plasma ratio in wild‑type mice was significantly lower than that of PD0325901 [2]. Consequently, for intracranial or glioblastoma preclinical models, PD0325901 is the preferred MEK inhibitor, whereas Pimasertib is a more appropriate selection for peripheral oncology models where CNS exposure is not desired or may confound interpretation.

Blood–brain barrier Efflux transporters Brain pharmacokinetics

High Oral Bioavailability with Short Half‑Life

Pimasertib exhibits a high absolute oral bioavailability (F = 73%) comparable to or slightly exceeding Trametinib’s reported 72.3% [1][2]. However, its median elimination half‑life is dramatically shorter—approximately 5 hours (range 2.4–7.3 h across 45–60 mg cohorts) versus Trametinib’s geometric mean terminal half‑life of approximately 11 days (264 h) [1][3]. This ~50‑fold difference in half‑life has critical implications for dosing frequency in preclinical in vivo studies: Pimasertib requires twice‑daily or continuous‑exposure protocols for sustained target suppression, whereas Trametinib achieves prolonged exposure from once‑daily dosing. Pimasertib also demonstrates a large apparent volume of distribution (Vz/f ≈ 229–395 L) and moderate clearance (CL/f ≈ 34–45 L·h⁻¹), consistent with extensive tissue distribution [1].

Clinical pharmacokinetics Oral bioavailability Half‑life comparison

Cellular Potency in Multiple Myeloma Models

Pimasertib shows nanomolar antiproliferative activity against MM cell lines (INA‑6 IC50 = 10–11 nM; U266 IC50 = 5 nM; H929 IC50 = 200 nM) across multiple independent studies . However, Refametinib (RDEA119) demonstrates comparable or superior biochemical potency against purified MEK1 (IC50 = 19 nM) and MEK2 (IC50 = 47 nM), and PD0325901 shows Ki = 1 nM against activated MEK1/2 [1][2]. This evidence dimension highlights that cellular MM potency alone is not a sufficient selection criterion; differentiation must instead rely on functional assays (e.g., osteoclast differentiation), metabolic uniqueness, transporter profile, and synergy data as presented in the preceding evidence items.

Multiple myeloma Antiproliferative IC50 comparison

Optimal Research Application Scenarios


Multiple Myeloma Bone Microenvironment Studies

When investigating MEK dependency in the MM bone marrow niche—specifically osteoclast‑mediated bone resorption—Pimasertib is the preferred inhibitor over Selumetinib. Its demonstrated 9‑ to 10‑fold greater potency in cytokine‑induced osteoclast differentiation assays, combined with G0‑G1 cell cycle arrest and MAF oncogene suppression in MM cells, provides a wider dynamic range for detecting MEK‑dependent osteolytic phenotypes [1]. Substitute inhibitors may require doses that introduce off‑target effects before achieving equivalent on‑target osteoclast inhibition.

Bioanalytical Method and Metabolite‑Profiling Development

Pimasertib’s unique phosphoethanolamine conjugation (M554 metabolite) makes it an ideal model compound for developing and validating LC‑MS/MS methods targeting non‑canonical Phase II metabolites in kinase inhibitors [2]. Procurement of Pimasertib is warranted where the experimental objective includes studying phosphoethanolamine conjugation as a metabolic clearance mechanism, comparing metabolite profiles across MEK inhibitor chemotypes, or generating reference standards for clinical TDM assay development.

PI3K/mTOR–MEK Co‑Targeting Synergy Studies

Preclinical studies exploring vertical pathway blockade via combined PI3K/mTOR and MEK inhibition benefit from Pimasertib’s quantified synergism with SAR245409 (CI 0.07–0.46 at 30 nM Pimasertib + 1 μM SAR245409 in endometrial cancer) [3] and with the PI3Kδ inhibitor idelalisib (median CI = 0.026 in ABC‑DLBCL OCI‑Ly10) [4]. These low‑concentration synergy windows are compound‑specific; analog MEK inhibitors have not been validated in these exact combination contexts and may fail to reproduce the synergistic effect.

Peripheral Tumor Xenograft Studies with Intermittent Dosing

Pimasertib’s high absolute oral bioavailability (73%) supports robust oral dosing in rodent xenograft models [2]. Its short elimination half‑life (~5 h in humans; likely shorter in mice) is advantageous for protocols requiring rapid drug clearance between treatment cycles or washout periods—a profile contrasting with Trametinib’s 11‑day half‑life, which complicates drug‑holiday designs [5]. For intracranial or BBB‑penetration‑dependent models, however, PD0325901 should be selected instead [6].

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